
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide, also known as 2,4-DMP-2-MPA, is a synthetic compound with a variety of applications in scientific research. It is a colorless, odorless, crystalline solid with a molecular weight of 263.3 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in nonpolar solvents. 2,4-DMP-2-MPA has been used in a range of laboratory experiments, including those involving the synthesis of novel compounds, the study of enzyme inhibition and protein-protein interactions, and the investigation of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of enzyme inhibition and protein-protein interactions, and the investigation of biochemical and physiological effects. It has also been used in the study of drug metabolism and in the development of new drugs.
Mecanismo De Acción
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA is believed to act as an inhibitor of the enzyme cytochrome P450 2C8 (CYP2C8). CYP2C8 is involved in the metabolism of a variety of drugs, including ibuprofen, celecoxib, and rosiglitazone. By inhibiting CYP2C8, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA can affect the metabolism of these drugs, leading to changes in their pharmacokinetics.
Biochemical and Physiological Effects
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2C8, as discussed above. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also soluble in water, ethanol, and methanol, allowing for easy and reliable synthesis. However, it is insoluble in nonpolar solvents, which can limit its use in certain experiments.
Direcciones Futuras
The potential future applications of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA are numerous and varied. It could be used in the development of new drugs and in the study of drug metabolism. It could also be used to investigate the biochemical and physiological effects of other compounds, or to study the effects of enzyme inhibition or protein-protein interactions. Additionally, it could be used to study the effects of other drugs, or to develop new compounds for use in drug discovery.
Métodos De Síntesis
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamideA is synthesized by the reaction of 2-methyl-2-phenylpropanamide with 2,4-dimethoxyphenyl isocyanate. The reaction is typically conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as p-toluenesulfonic acid or pyridine. The reaction is typically conducted at temperatures of 50-60°C and is typically completed within 1-2 hours.
Propiedades
IUPAC Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-8-9-16(23-2)11-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUSVRGBWXNOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)

![3-(3-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791200.png)
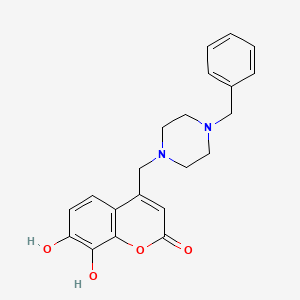
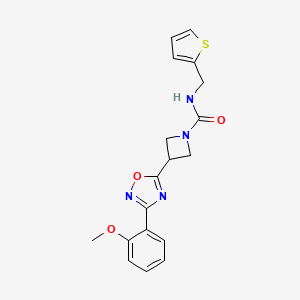
![N-allyl-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2791204.png)
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2791205.png)
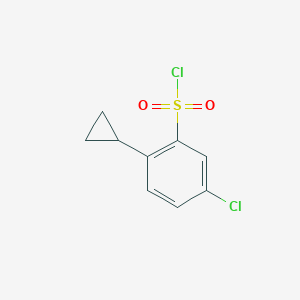
![ethyl N-{(E)-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}carbamate](/img/structure/B2791208.png)
![1-[(2-Nitrophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2791210.png)
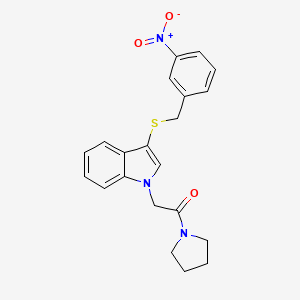
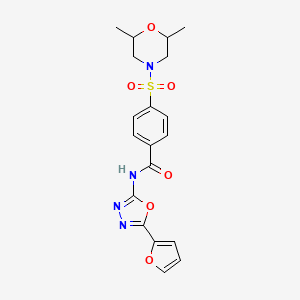
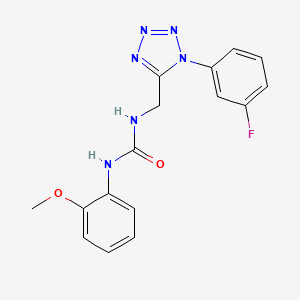
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2791218.png)